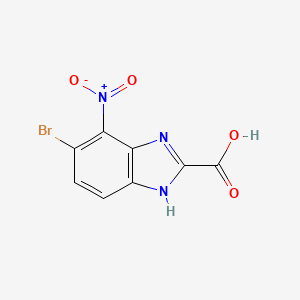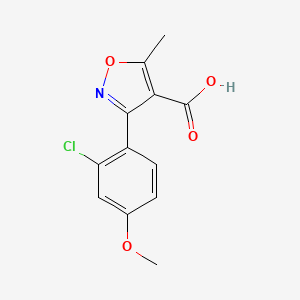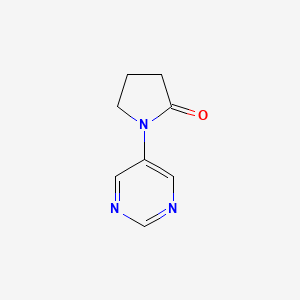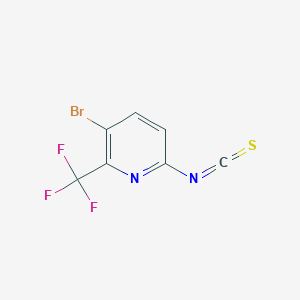
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals, pharmaceuticals, and materials science . The presence of bromine, isothiocyanate, and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and thiophosgene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Amines such as methylamine or ethylamine are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Addition Reactions: Thiourea derivatives are the major products formed.
Scientific Research Applications
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines, forming stable thiourea derivatives.
Bromine Atom: Can be substituted by other nucleophiles, allowing for further functionalization of the molecule.
Trifluoromethyl Group: Contributes to the compound’s stability and lipophilicity, enhancing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of an isothiocyanate group.
2-Bromo-3-(trifluoromethyl)pyridine: Lacks the isothiocyanate group, making it less reactive in certain applications.
Uniqueness
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential for forming thiourea derivatives. This makes it particularly valuable in biochemical applications where such reactivity is desired .
Properties
Molecular Formula |
C7H2BrF3N2S |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
3-bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2BrF3N2S/c8-4-1-2-5(12-3-14)13-6(4)7(9,10)11/h1-2H |
InChI Key |
JNHYGNIIVCHDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
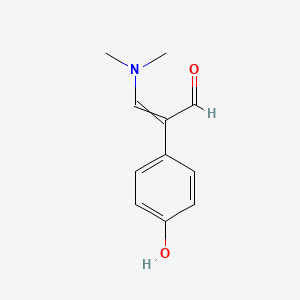
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

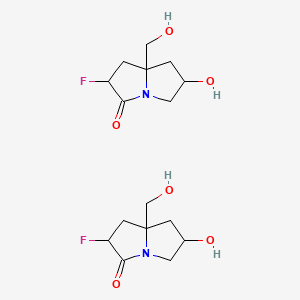
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

